

# molecular structure of 4-Methylthiazole-2-carbonitrile

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## Compound of Interest

Compound Name: 4-Methylthiazole-2-carbonitrile

Cat. No.: B021620

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An In-depth Technical Guide on the Molecular Structure of **4-Methylthiazole-2-carbonitrile**

## Introduction

**4-Methylthiazole-2-carbonitrile**, with the CAS number 100516-98-1, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4th position and a nitrile group at the 2nd position.[1][2] This molecule serves as a significant building block in organic synthesis, particularly within the pharmaceutical industry. Its distinct structural characteristics, including the reactive nitrile functionality and the aromatic thiazole core, make it a versatile intermediate for the creation of more complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the experimental protocols utilized for its characterization, tailored for researchers and professionals in drug development.

## Molecular and Physicochemical Properties

The fundamental properties of **4-Methylthiazole-2-carbonitrile** are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

| Property          | Value  | Reference   |
|-------------------|--|---|
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 124.16 g/mol                                   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| CAS Number        | 100516-98-1                                    | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Appearance        | White crystalline solid                        |   |
| Melting Point     | 34-39 °C                                       | <a href="#">[1]</a>   |
| Purity            | ≥97.0%   |   |
| SMILES String     | <chem>Cc1csc(n1)C#N</chem>                     | <a href="#">[1]</a>   |
| InChI Key         | ZLJOKRUAKFPDRN-UHFFFAOYSA-N                    | <a href="#">[1]</a> <a href="#">[3]</a>                     |

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for **4-Methylthiazole-2-carbonitrile** are not readily available in the public domain, predicted data and data from analogous structures provide valuable insights.

## Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

| Adduct                            | m/z       | Predicted CCS (Å²) |
|-----------------------------------|-----------|--------------------|
| [M+H] <sup>+</sup>                | 125.01680 | 124.4              |
| [M+Na] <sup>+</sup>               | 146.99874 | 136.8              |
| [M-H] <sup>-</sup>                | 123.00224 | 127.7              |
| [M+NH <sub>4</sub> ] <sup>+</sup> | 142.04334 | 145.9              |
| [M] <sup>+</sup>                  | 124.00897 | 121.6              |
| Data sourced from<br>PubChem[3]   |           |                    |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **4-Methylthiazole-2-carbonitrile** is not available.

However, for the structurally related compound 4-Methylthiazole, the following experimental data is reported:

<sup>1</sup>H NMR (90 MHz, CDCl<sub>3</sub>)[4]

| Chemical Shift (ppm) | Description                     |
|----------------------|---------------------------------|
| 8.45 - 8.47          | Doublet, Thiazole ring proton   |
| 6.62 - 6.68          | Multiplet, Thiazole ring proton |

| 2.23 - 2.24 | Singlet, Methyl group protons |

<sup>13</sup>C NMR (15.09 MHz, CDCl<sub>3</sub>)[4]

| Chemical Shift (ppm) | Assignment         |
|----------------------|--------------------|
| 153.49               | C2 (Thiazole ring) |
| 152.14               | C4 (Thiazole ring) |
| 113.11               | C5 (Thiazole ring) |

| 16.77 | Methyl carbon |

Note: The presence of the electron-withdrawing nitrile group at the C2 position in **4-Methylthiazole-2-carbonitrile** would be expected to significantly shift the signals of the thiazole ring protons and carbons downfield compared to 4-Methylthiazole.

## Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of thiazole derivatives, which are applicable to **4-Methylthiazole-2-carbonitrile**.

### Synthesis Protocol: A Representative Example

While a specific protocol for **4-Methylthiazole-2-carbonitrile** is proprietary, a common method for synthesizing related thiazole aldehydes involves the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative. A representative synthesis for a similar compound, 4-methyl-5-formylthiazole, proceeds via the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.<sup>[5]</sup>

#### Step 1: Formation of the Acid Chloride

- Add 4-methylthiazole-5-carboxylic acid to an excess of thionyl chloride.<sup>[5]</sup>
- Reflux the mixture for 2 hours.<sup>[5]</sup>
- Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.<sup>[5]</sup>

#### Step 2: Rosenmund Reduction

- Dissolve the crude acid chloride in an appropriate solvent, such as xylene.<sup>[5]</sup>
- Add a palladium on barium sulfate (Pd/BaSO<sub>4</sub>) catalyst.<sup>[5]</sup>
- Heat the mixture to 140°C while bubbling hydrogen gas through it.<sup>[5]</sup>
- Monitor the reaction progress using Thin Layer Chromatography (TLC).<sup>[5]</sup>

- Upon completion, filter the mixture to remove the catalyst.
- Perform an acidic workup followed by neutralization and extraction with an organic solvent (e.g., chloroform) to isolate the final product.[\[5\]](#)

## Spectroscopic Analysis Protocols

The following are standard procedures for obtaining spectroscopic data for organic compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[\[6\]](#)
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard single-pulse sequence on a 300 or 500 MHz spectrometer. Key parameters include a  $30^\circ$  pulse angle, 1-5 second relaxation delay, and 16-64 scans.[\[6\]](#)[\[7\]](#)
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of  $^{13}\text{C}$ , a higher number of scans ( $>1024$ ) is typically required to achieve a good signal-to-noise ratio.[\[6\]](#)[\[7\]](#)

### Infrared (IR) Spectroscopy

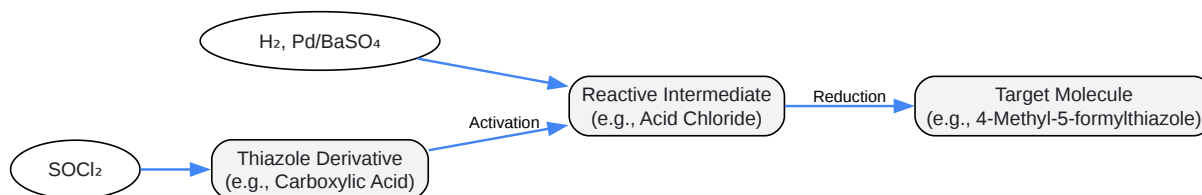
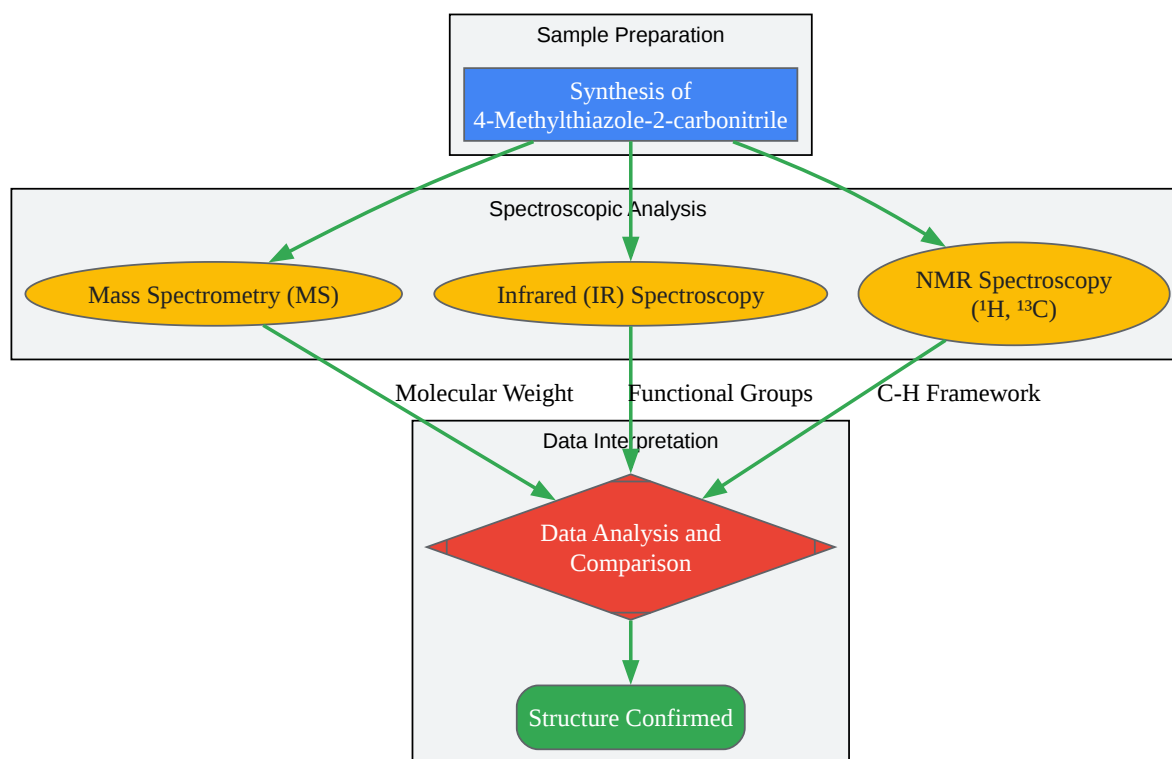
- **Sample Preparation:** For a solid sample like **4-Methylthiazole-2-carbonitrile**, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid directly on the ATR crystal.[\[7\]](#)
- **Acquisition:** Record the spectrum over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .[\[6\]](#)[\[7\]](#) A background spectrum should be recorded first.[\[7\]](#) Expected characteristic peaks for **4-Methylthiazole-2-carbonitrile** would include  $\text{C}\equiv\text{N}$  stretching (around  $2220\text{-}2260\text{ cm}^{-1}$ ),  $\text{C}=\text{N}$  and  $\text{C}=\text{C}$  stretching from the thiazole ring (around  $1500\text{-}1600\text{ cm}^{-1}$ ), and  $\text{C-H}$  stretching (around  $2900\text{-}3100\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.[\[7\]](#)
- **Ionization:** Utilize an appropriate ionization method, such as Electrospray Ionization (ESI) for detecting molecular ions like  $[M+H]^+$  or Electron Ionization (EI) for fragmentation analysis.[\[7\]](#)
- **Analysis:** Scan a suitable mass range (e.g.,  $m/z$  50-300) to detect the molecular ion peak and any characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

## Visualizations

### Molecular Structure



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